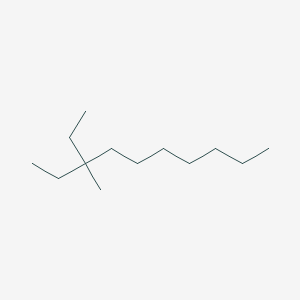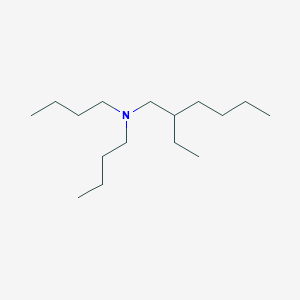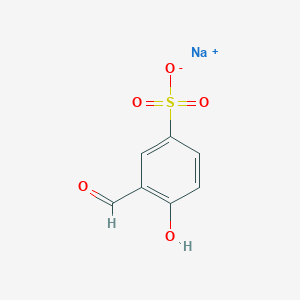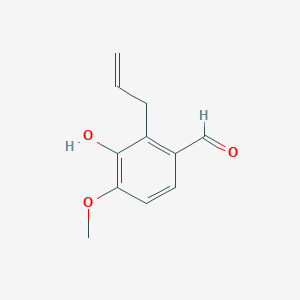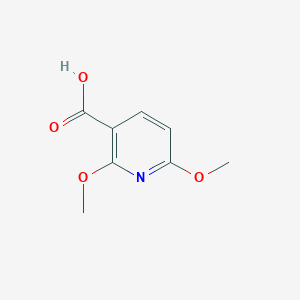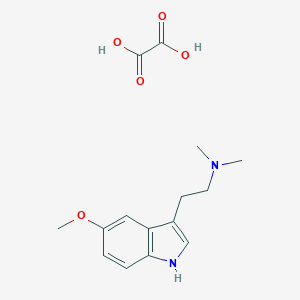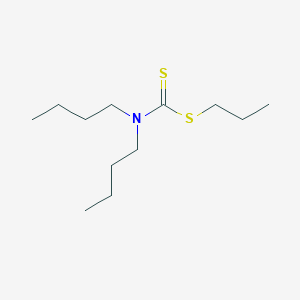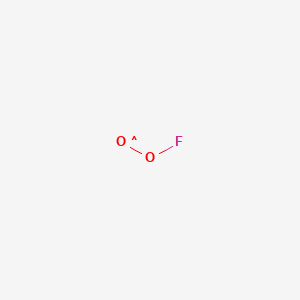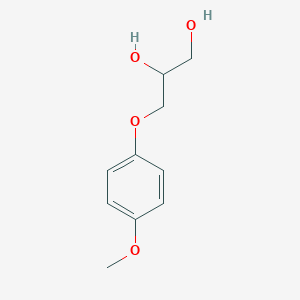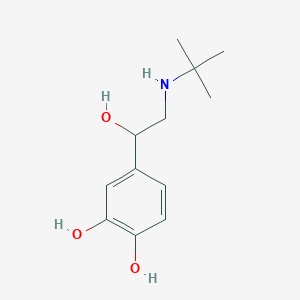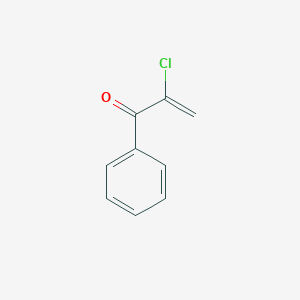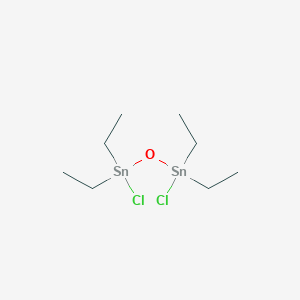
2-Fluoro-5-nitrobenzonitrile
概要
説明
2-Fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol . It is a benzene derivative characterized by the presence of a fluorine atom, a nitrile group, and a nitro group. This compound is known for its electron-withdrawing properties, making it a valuable scaffold in molecular design .
作用機序
Target of Action
2-Fluoro-5-nitrobenzonitrile is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups It’s known that each substituent has different reactivities, making it an ideal scaffold for molecular design .
Mode of Action
It’s known that the compound’s triple-substituted structure allows for different reactivities, which means it can interact with its targets in various ways .
Biochemical Pathways
It’s known that the compound can be used to synthesize anti-tumor benzothiophene derivatives, suggesting it may affect pathways related to cell proliferation .
Result of Action
It’s known that the compound can be used to synthesize anti-tumor benzothiophene derivatives , suggesting it may have anti-proliferative effects.
Action Environment
It’s known that the compound’s triple-substituted structure allows for different reactivities, suggesting that its action may be influenced by the chemical environment .
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile through a nitration reaction.
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the same nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions: 2-Fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Methyl thioglycolate, appropriate solvents, and catalysts.
Major Products:
Reduction: 2-Fluoro-5-aminobenzonitrile.
Substitution: Benzothiophene derivatives.
科学的研究の応用
2-Fluoro-5-nitrobenzonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: For the synthesis of potential therapeutic agents, including anti-tumor compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
- 2-Chloro-5-nitrobenzonitrile
- 4-Nitrobenzonitrile
- 2-Fluoro-5-nitrobenzotrifluoride
Uniqueness: 2-Fluoro-5-nitrobenzonitrile stands out due to the presence of both fluorine and nitro groups, which provide unique reactivity and stability. The combination of these groups makes it an ideal scaffold for molecular design, allowing for the synthesis of a wide range of derivatives with varying properties .
特性
IUPAC Name |
2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACBMHBZVYOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334011 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-09-3 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-fluoro-5-nitrobenzonitrile considered an analogue of 1-fluoro-2,4-dinitrobenzene? What implications does this have on its reactivity?
A1: this compound is considered an analogue of 1-fluoro-2,4-dinitrobenzene because the 2-nitro group in the latter is replaced by a cyano group in the former []. Both compounds share a similar structure with a fluorine atom and a nitro group on a benzene ring. This structural similarity suggests that this compound might exhibit reactivity comparable to 1-fluoro-2,4-dinitrobenzene in reactions involving nucleophilic aromatic substitution. The presence of the electron-withdrawing cyano and nitro groups activates the ring towards nucleophilic attack.
Q2: How does the chemical structure of this compound provide insights into the conformation of its derivatives?
A2: Analysis of proton magnetic resonance (PMR) spectra of N-(2-cyano-4-nitrophenyl) derivatives, synthesized by reacting this compound with various amines and other nitrogen-containing compounds, provides valuable information about their conformation []. By comparing these spectra with those of corresponding N-(2,4-dinitrophenyl) derivatives, researchers found evidence to suggest that the ortho nitro group in the latter derivatives is rotated out of the plane of the aromatic nucleus []. This suggests that the steric hindrance caused by the nitro group in the ortho position influences the molecule's preferred conformation.
Q3: Does the tautomeric form of a catalyst influence its effectiveness in reactions involving this compound?
A3: Research indicates that both lactam and lactim tautomers can effectively catalyze reactions involving this compound []. This conclusion stems from a study investigating the catalytic activity of 3-ethylaminocarbonyl-2(1H)-pyridone (primarily in lactam form) and 3-ethoxycarbonyl-2(1H)-pyridone (existing in both lactim and lactam forms) in the aromatic nucleophilic substitution of fluoride by piperidine in this compound []. Despite their distinct tautomeric preferences, both compounds displayed comparable catalytic efficiencies, implying that the specific tautomeric form might not be the determining factor for catalytic activity in this specific reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
